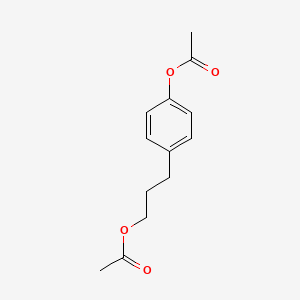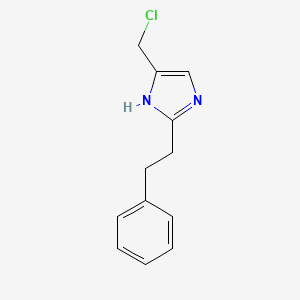
Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricresyl Phosphate (TCP) is a mixture of three isomeric cresols (o-cresol, m-cresol, and p-cresol) that is used in a variety of applications in the scientific research and industrial fields. TCP is a colorless, viscous liquid with a mild aromatic odor, and is usually found in a 70% solution of isopropyl alcohol. It has a low vapor pressure, low solubility in water, and a low flash point.
科学的研究の応用
Catalytic Hydrolysis for Sensing Applications
Ruthenium (III) Hydroxide and Iron (III) Hydroxide have been found to catalyze the hydrolysis of TCP, which suggests potential applications in environmental sensing . This catalytic action facilitates the production of alcoholysis and hydrolysis products of TCP, indicating a method for real-time monitoring of TCP in the environment. The development of simple, low-cost methodologies for detecting TCP could be crucial for flight safety and public health, as TCP has been detected in water, soil, and air, and is known to be a neurotoxin .
Flame Retardants and Plasticizers
TCP is extensively used as a flame retardant and plasticizer in various materials. Its incorporation into polymers enhances their fire resistance and plasticity, making them suitable for a wide range of industrial applications. The research into TCP’s effectiveness and safety as a flame retardant continues to be a significant field of study, especially considering its neurotoxic potential and environmental impact .
Extreme Pressure and Antiwear Additives in Lubricants
In the field of tribology, TCP is recognized as an extreme pressure (EP) and antiwear (AW) additive for lubricants. It reacts thermally with metal surfaces to form a protective film, reducing wear and tear on mechanical parts. The study of TCP’s properties as an EP and AW additive provides insights into its effectiveness and environmental friendliness compared to other compounds .
Neurotoxicity Studies
Due to its neurotoxic properties, TCP is a subject of toxicological research. Studies focus on understanding the mechanisms of its toxicity, particularly the irreversible damage it can cause to the peripheral nerves and spinal cord. This research is crucial for developing safety guidelines and exposure limits to protect human health .
Environmental Impact and Detoxification Strategies
Research on TCP also includes its environmental impact, given its detection in various ecosystems. Studies aim to understand its translocation and metabolism in plants and animals, as well as to develop strategies for its detoxification. This is vital for mitigating the risks TCP poses to organisms and human beings .
Organophosphate Compound Hydrolysis
TCP’s reactivity as an organophosphate compound is leveraged in studies exploring the hydrolysis of similar compounds. The catalytic capabilities of certain metal hydroxides with TCP hint at broader applications for the hydrolysis of other organophosphates, which could lead to advancements in chemical detoxification and environmental remediation .
特性
| { "Design of the Synthesis Pathway": "Tricresyl Phosphate can be synthesized by the esterification of cresols with phosphorus oxychloride.", "Starting Materials": [ "o-cresol", "m-cresol", "p-cresol", "Phosphorus oxychloride", "Sodium carbonate", "Methanol" ], "Reaction": [ "Mix o-cresol, m-cresol, and p-cresol in a reaction flask.", "Add phosphorus oxychloride dropwise to the reaction flask while stirring.", "Heat the reaction mixture to 80-90°C for 2-3 hours.", "Cool the reaction mixture to room temperature.", "Add sodium carbonate to the reaction mixture to neutralize the excess phosphorus oxychloride.", "Add methanol to the reaction mixture to dissolve the tricresyl phosphate.", "Filter the reaction mixture to remove any impurities.", "Distill the filtrate to obtain pure tricresyl phosphate." ] } | |
CAS番号 |
1330-78-5 |
製品名 |
Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol) |
分子式 |
C₂₁H₂₁O₄P |
分子量 |
368.36 |
同義語 |
Phosphoric Acid Tris(methylphenyl) Ester; Phosphoric Acid Tritolyl Ester; Celluflex 179C; Cresyl Phosphate; Disflamoll TKP; Durad 124; Durad 125; Durad TCP; Fyrquel 150; Imol S 140; Kronitex; Kronitex R; Kronitex TCP; Lindol; Lindol XP Plus; Nissan U |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





